

Sulfo-Cyanine5 DBCO molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine5 DBCO

Cat. No.: B14751354

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In-Depth Technical Guide to Sulfo-Cyanine5 DBCO

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of reagents is paramount for experimental success. This guide provides a detailed overview of Sulfo-Cyanine5 (Sulfo-Cy5) DBCO, a key reagent in copper-free click chemistry.

Core Molecular Data

Sulfo-Cyanine5 DBCO is a fluorescent dye equipped with a dibenzocyclooctyne (DBCO) group, enabling its covalent attachment to azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This process, also known as copper-free click chemistry, is a bioorthogonal reaction that proceeds efficiently under mild conditions, making it ideal for labeling biomolecules in aqueous environments.^[1] Variations in the sulfonation and the cyanine dye backbone lead to different forms of the molecule, each with distinct molecular weights and formulas.

Below is a summary of the quantitative data for different variants of Sulfo-Cyanine DBCO.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Form
Sulfo-Cyanine5 DBCO	C ₅₃ H ₅₇ N ₄ KO ₈ S	981.27	Potassium Salt[1]
Sulfo-Cyanine5 DBCO	C ₅₂ H ₅₆ N ₄ O ₁₁ S ₃	1009.22	Free Acid[2][3]
Sulfo-Cyanine5.5 DBCO	C ₆₁ H ₅₉ N ₄ K ₃ O ₁₄ S	1317.69	[4]
Sulfo-Cyanine5.5 DBCO	C ₆₁ H ₅₉ N ₄ K ₃ O ₁₄ S ₄	1317.69	

Experimental Protocols

The primary application of **Sulfo-Cyanine5 DBCO** is in the fluorescent labeling of azide-containing molecules. The following is a general protocol for labeling an azide-modified protein.

Materials:

- **Sulfo-Cyanine5 DBCO**
- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column (e.g., PD-10) for purification

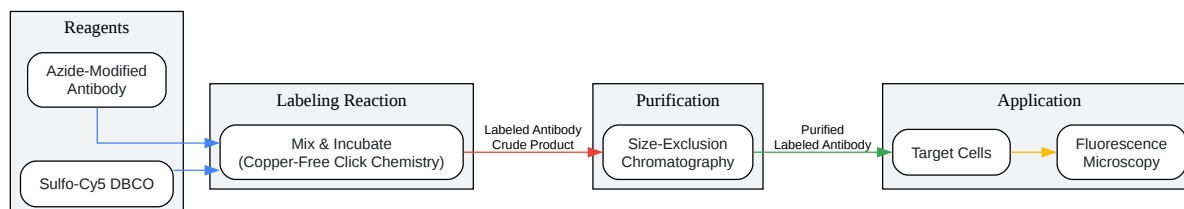
Protocol:

- Reagent Preparation: Prepare a stock solution of **Sulfo-Cyanine5 DBCO** in anhydrous DMSO or DMF at a concentration of 1-10 mM.
- Reaction Setup: Add the desired molar excess of the **Sulfo-Cyanine5 DBCO** stock solution to the azide-modified protein solution. The optimal molar ratio will depend on the protein and the number of azide groups and should be determined empirically. A common starting point is a 5- to 20-fold molar excess of the dye.

- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction is typically fast, with significant labeling occurring within the first hour.
- Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of Sulfo-Cy5 (around 646 nm).

Visualizing the Workflow

The following diagram illustrates the general workflow for labeling an azide-modified antibody with **Sulfo-Cyanine5 DBCO** and its subsequent use in cell imaging.



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- To cite this document: BenchChem. [Sulfo-Cyanine5 DBCO molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14751354#sulfo-cyanine5-dbc-molecular-weight-and-formula]

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